molecular formula C15H13FN2O3 B2623134 N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide CAS No. 1259195-70-4

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide

Cat. No. B2623134
CAS RN: 1259195-70-4
M. Wt: 288.278
InChI Key: KJWXHGXLUVWGFE-UHFFFAOYSA-N
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Description

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the formation of amyloid plaques in Alzheimer's disease, and reduce the accumulation of α-synuclein in Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide in lab experiments is its high potency and specificity. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are several future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide. One area of research could be to investigate its potential applications in other diseases such as Huntington's disease and multiple sclerosis. Another area of research could be to develop more cost-effective and efficient synthesis methods for this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify any potential side effects.
In conclusion, N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide is a promising chemical compound that has potential applications in various areas of scientific research. Its high potency and specificity make it an attractive candidate for further investigation, and future research could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide involves the reaction of 2-fluoropyridine-4-carboxylic acid and 3,4-dihydro-2H-1,5-benzodioxepin-7-amine in the presence of a suitable coupling reagent. The reaction is carried out in an appropriate solvent, and the resulting product is purified using standard techniques such as column chromatography.

Scientific Research Applications

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide has been found to have potential applications in various areas of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been tested for its efficacy in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O3/c16-14-8-10(4-5-17-14)15(19)18-11-2-3-12-13(9-11)21-7-1-6-20-12/h2-5,8-9H,1,6-7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWXHGXLUVWGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)C3=CC(=NC=C3)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-fluoropyridine-4-carboxamide

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